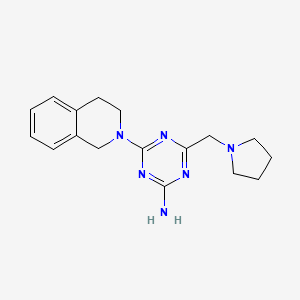
Fmoc-D-HomoSec(pMeBzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The presence of the D-configuration and the homo-serine (HomoSec) residue, along with a para-methylbenzyl (pMeBzl) side chain, makes this compound unique and useful in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-HomoSec is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Side chain modification: The hydroxyl group of HomoSec is modified with a para-methylbenzyl group using a suitable reagent like para-methylbenzyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Free amino groups for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based inhibitors and probes.
Medicine:
- Plays a role in the design of peptide therapeutics.
- Used in the synthesis of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-D-HomoSec(pMeBzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.
Vergleich Mit ähnlichen Verbindungen
- Fmoc-D-Ser(pMeBzl)-OH
- Fmoc-D-Thr(pMeBzl)-OH
- Fmoc-D-HomoThr(pMeBzl)-OH
Comparison:
Fmoc-D-Ser(pMeBzl)-OH: Similar structure but with a serine residue instead of homo-serine.
Fmoc-D-Thr(pMeBzl)-OH: Contains a threonine residue, offering different reactivity due to the presence of an additional methyl group.
Fmoc-D-HomoThr(pMeBzl)-OH: Similar to homo-serine but with an additional methyl group on the side chain, affecting its steric properties.
Uniqueness: Fmoc-D-HomoSec(pMeBzl)-OH is unique due to its specific combination of the Fmoc protecting group, D-configuration, homo-serine residue, and para-methylbenzyl side chain, making it particularly useful in specialized peptide synthesis applications.
Eigenschaften
Molekularformel |
C27H27NO4Se |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI-Schlüssel |
CYMKQJKTFFDJGL-RUZDIDTESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


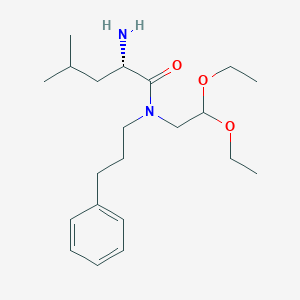
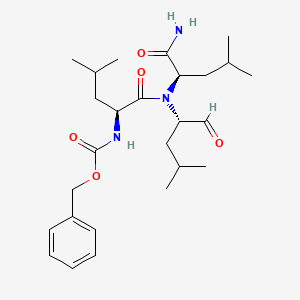
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
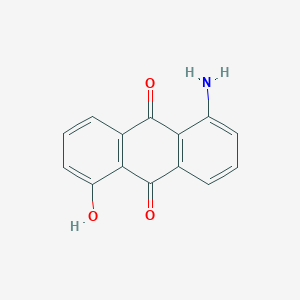
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
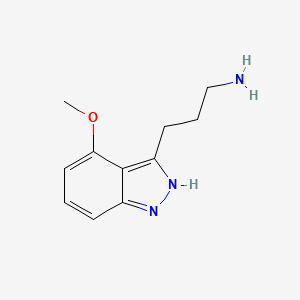

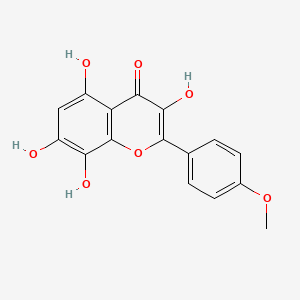

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
